5-Bromoquinoline-8-sulfonyl chloride
Description
5-Bromoquinoline-8-sulfonyl chloride is a halogenated quinoline (B57606) derivative that combines three key structural features: a quinoline core, a bromine substituent, and a sulfonyl chloride functional group. This unique combination makes it a valuable reagent and building block in synthetic organic chemistry. The quinoline scaffold itself is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure found in numerous natural products and synthetic compounds with significant biological activity. The bromine atom and the sulfonyl chloride group are reactive sites, offering chemists precise points for molecular modification and the construction of more complex architectures.
Interactive Table: Physicochemical Properties of 5-Bromoquinoline-8-sulfonyl chloride Below are key properties of the compound. Users can sort the data by clicking on the column headers.
| Property | Value |
| Molecular Formula | C₉H₅BrClNO₂S |
| Molecular Weight | 306.56 g/mol |
| CAS Number | 17133-25-4 |
| InChIKey | IRFIFGVQHKLMGS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Br |
| Predicted XLogP3 | 2.9 |
Data sourced from PubChem CID 84006550. uni.lunih.gov
The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its recurring presence in compounds with diverse pharmacological properties. nih.gov The functionalization of the quinoline ring is a key strategy in modern synthesis, as the precise introduction of different functional groups can significantly expand the chemical space and enhance the pharmacological profile of its derivatives. nih.gov This approach has been instrumental in accelerating drug discovery for a range of diseases, including cancer and infectious diseases. nih.gov
The versatility of the quinoline ring allows it to undergo various chemical reactions, enabling the synthesis of a vast library of derivatives. nih.gov Researchers have developed numerous methods to modify the quinoline core at different positions, leading to compounds with tailored biological activities. nih.gov This modularity makes the quinoline scaffold a highly attractive starting point for developing new therapeutic agents and functional materials. nih.gov
The sulfonyl chloride (-SO₂Cl) group is a highly reactive and versatile functional group in organic synthesis. mdpi.combldpharm.com As strong electrophiles, sulfonyl chlorides readily react with a wide array of nucleophiles, such as amines, alcohols, and thiols. mdpi.com This reactivity is most notably exploited in the synthesis of sulfonamides, a class of compounds with a broad spectrum of applications in the pharmaceutical and agrochemical industries. mdpi.combldpharm.com
The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is a robust and efficient transformation. mdpi.com This reaction is a cornerstone in medicinal chemistry for creating complex molecules. bldpharm.com For instance, various quinoline-sulfonamide derivatives have been synthesized and investigated for their potential as anticancer and antibacterial agents. bldpharm.com The sulfonyl chloride group serves as a reliable chemical handle to link the quinoline scaffold to other molecular fragments, enabling the construction of hybrid molecules with potentially enhanced or novel biological activities. nih.govbldpharm.com
While specific, detailed research applications for 5-Bromoquinoline-8-sulfonyl chloride are not extensively documented in publicly available literature, its structural features strongly indicate its primary role as a specialized chemical intermediate in medicinal chemistry. The research directions for this compound can be inferred from studies on closely related analogues.
The principal application of this compound is as a precursor for the synthesis of a diverse range of 5-bromoquinoline-8-sulfonamides . The sulfonyl chloride group readily reacts with various primary and secondary amines to form stable sulfonamide linkages. This allows for the introduction of a wide variety of side chains and functional groups, creating a library of novel compounds for biological screening.
Research on analogous compounds, such as other quinoline-sulfonyl chlorides, is heavily focused on the development of kinase inhibitors and anticancer agents. nih.gov For example, derivatives of quinoline-8-sulfonamide (B86410) have been designed and synthesized as potential inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein implicated in tumor metabolism. nih.gov Similarly, molecular hybrids of 6-bromoquinoline (B19933) and sulfonamide have been synthesized and evaluated for their anticancer properties. nih.gov
The bromine atom at the 5-position of the quinoline ring provides an additional strategic advantage. It serves as a valuable synthetic handle for further molecular elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of aryl, heteroaryl, or alkyl groups, further expanding the structural diversity of the resulting sulfonamide derivatives. This dual functionality—the reactive sulfonyl chloride for amide formation and the bromine for cross-coupling—makes 5-Bromoquinoline-8-sulfonyl chloride a versatile building block for constructing complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
5-bromoquinoline-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFIFGVQHKLMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17133-25-4 | |
| Record name | 5-bromoquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromoquinoline 8 Sulfonyl Chloride
Precursor Synthesis: Bromoquinoline Derivatives as Starting Materials
The foundational step in synthesizing the target compound is the preparation of a quinoline (B57606) ring appropriately substituted with a bromine atom at the 5-position and a functional group at the 8-position that can be converted into a sulfonyl chloride.
Bromination Strategies for Quinoline Frameworks
The introduction of a bromine atom at the C-5 position of the quinoline nucleus is a key step. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of any pre-existing substituents on the ring. acgpubs.org
Direct bromination of unsubstituted quinoline often leads to a mixture of products. However, specific strategies can be employed to favor bromination at the desired position. One common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. chemicalbook.com Another approach is the use of molecular bromine (Br₂), often in solvents like chloroform (B151607) or carbon tetrachloride. researchgate.net The presence of an activating group at the 8-position, such as a hydroxyl or amino group, directs electrophiles to the 5- and 7-positions. acgpubs.org Careful control of stoichiometry and temperature is crucial to achieve selective mono-bromination at C-5 and avoid the formation of di-brominated products like 5,7-dibromoquinoline (B1595614) derivatives. acgpubs.org For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org
A different strategy involves starting with a precursor that facilitates bromination at the C-5 position, such as 5-aminoquinoline (B19350). The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction, yielding 5-bromoquinoline (B189535) with high purity. chemicalbook.com
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |
| Quinoline | N-Bromosuccinimide (NBS) | Dichloromethane | - | 5-Bromoquinoline | - | chemicalbook.com |
| 8-Methoxyquinoline | Bromine (Br₂) | Chloroform | Room Temperature | 5-Bromo-8-methoxyquinoline | - | acgpubs.org |
| 8-Hydroxyquinoline | Bromine (Br₂) (1.1 eq) | Acetonitrile/CH₂Cl₂ | 0°C - 24°C | Mixture of 5-bromo- and 7-bromo-8-hydroxyquinoline | - | researchgate.net |
| 5-Aminoquinoline | 1. HBr, NaNO₂ 2. CuBr, HBr | Water | 0°C - 75°C | 5-Bromoquinoline | 61% | chemicalbook.com |
Synthesis of 5-Bromoquinoline-8-amino and Thiol Analogues
With the 5-bromoquinoline core established, a functional group must be present at the 8-position to serve as a handle for introducing the sulfonyl chloride. The most common precursors are 5-bromo-8-aminoquinoline and 5-bromoquinolin-8-thiol.
5-Bromo-8-aminoquinoline can be synthesized through a couple of primary routes. One method involves the direct bromination of 8-aminoquinoline (B160924). However, this can lead to a mixture of mono- and di-brominated products, requiring careful optimization of reaction conditions to isolate the desired 5-bromo-8-aminoquinoline. acgpubs.org A more controlled approach begins with the nitration of 5-bromoquinoline to produce 5-bromo-8-nitroquinoline (B175898), followed by the reduction of the nitro group to an amine. researchgate.net This sequence ensures the correct placement of both the bromo and amino substituents. Copper-catalyzed C5-H bromination of 8-aminoquinoline amides has also been developed as an effective method. researchgate.net
5-Bromoquinolin-8-thiol is less commonly described in the literature. Its synthesis can be envisioned through the diazotization of 5-bromo-8-aminoquinoline, followed by a reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate (Sandmeyer-type reaction), and subsequent hydrolysis to yield the thiol. The direct synthesis of quinoline-8-thiol derivatives can also be achieved from α-terpineol through halogenation and subsequent thiolation reactions. google.com
| Precursor | Reagent(s) | Reaction Type | Product | Reference |
| 8-Aminoquinoline | Bromine (Br₂) | Electrophilic Bromination | 5-Bromo-8-aminoquinoline (often in a mixture) | acgpubs.org |
| 5-Bromoquinoline | 1. Nitrating agent 2. Reducing agent | Nitration then Reduction | 5-Bromo-8-aminoquinoline | researchgate.net |
| 5-Bromo-8-aminoquinoline | 1. NaNO₂, HCl 2. KSCN or similar | Diazotization / Sandmeyer | 5-Bromoquinolin-8-thiol (Proposed) | - |
Formation of the Sulfonyl Chloride Moiety
Once a suitable 5-bromoquinoline precursor is obtained, the final key step is the formation of the sulfonyl chloride group at the 8-position. This can be accomplished through direct sulfonation and chlorination or by the oxidative chlorination of a sulfur-containing precursor like a thiol.
Oxidative Chlorination of Quinoline Thioethers and Disulfides
This method involves the conversion of a 5-bromoquinolin-8-thiol or its corresponding disulfide directly into 5-bromoquinoline-8-sulfonyl chloride. The process utilizes an oxidizing agent in the presence of a chloride source. organic-chemistry.org A variety of reagents are effective for this transformation. For example, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org Other common reagents include N-chlorosuccinimide (NCS) in the presence of water or dilute hydrochloric acid, and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). organic-chemistry.orglookchem.com These reactions are often fast, high-yielding, and can be performed under mild conditions. organic-chemistry.orglookchem.com A continuous flow protocol using nitric acid, hydrochloric acid, and oxygen has also been developed for this type of conversion. nih.gov
| Reagent System | Substrate | Key Advantages | Reference |
| H₂O₂ / SOCl₂ | Thiols | Fast reaction times, high yields, mild conditions | organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / H₂O | Thiols | Good yields, readily available reagents | organic-chemistry.org |
| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, Disulfides, Sulfides | Mild and efficient, broad substrate scope | lookchem.com |
| NaNO₃ / TMSCl | Thiols, Disulfides | Mild and efficient, good selectivity | organic-chemistry.org |
| HNO₃ / HCl / O₂ (Flow) | Thiols, Disulfides | Metal-free, good for scalability | nih.gov |
Sulfonation and Subsequent Chlorosulfonylation of Quinoline Derivatives
An alternative and more direct route involves the electrophilic substitution of a 5-bromoquinoline precursor with a sulfonating agent that also provides the chlorine atom. The most common reagent for this one-step transformation is chlorosulfonic acid (ClSO₃H). nih.gov In this reaction, 5-bromoquinoline is treated directly with excess chlorosulfonic acid. The strongly acidic conditions promote sulfonation, and the reagent itself converts the resulting sulfonic acid into the sulfonyl chloride. The electron-withdrawing nature of the bromine at C-5 and the directing influence of the quinoline nitrogen typically favor substitution at the C-8 position. This method is often used for the synthesis of quinoline-5-sulfonyl chlorides from 8-hydroxyquinoline, where the hydroxyl group strongly directs the sulfonation to the 5-position. nih.govresearchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
For all synthetic routes, optimization of reaction parameters is critical to maximize the yield and purity of 5-bromoquinoline-8-sulfonyl chloride.
For Bromination: The key is to control the stoichiometry of the brominating agent (e.g., Br₂) to prevent over-bromination, which can lead to the formation of 5,7-dibromo byproducts. acgpubs.orgresearchgate.net Temperature control is also vital; reactions are often run at or below room temperature to enhance selectivity. orgsyn.org
For Sulfonation/Chlorosulfonylation: Reactions with chlorosulfonic acid are highly exothermic and must be performed with careful temperature control, typically by cooling the reaction vessel in an ice bath during the dropwise addition of the acid. nih.gov The reaction time is also a critical parameter to monitor to ensure complete conversion without promoting side reactions or degradation of the product.
For Oxidative Chlorination: The molar ratio of the thiol or disulfide to the oxidative chlorinating agent (e.g., H₂O₂ or DCDMH) must be carefully optimized. organic-chemistry.orglookchem.com Insufficient reagent will lead to incomplete conversion, while a large excess may cause over-oxidation or other side reactions. The choice of solvent and reaction temperature can also influence the rate and cleanliness of the reaction.
Comparative Analysis of Synthetic Routes for 5-Bromoquinoline-8-sulfonyl chloride and Analogues
Two principal synthetic routes for 5-bromoquinoline-8-sulfonyl chloride and its analogues are prominent in the literature: direct chlorosulfonation of the corresponding quinoline and a multi-step approach involving a Sandmeyer-type reaction starting from an aminoquinoline derivative. Each of these pathways presents a unique set of reaction conditions, yields, and operational challenges.
Route 1: Direct Chlorosulfonation of 5-Bromoquinoline
This method is a direct approach where 5-bromoquinoline is reacted with a strong chlorosulfonating agent. This is a common and straightforward method for the synthesis of various aryl sulfonyl chlorides.
General Reaction Scheme: 5-Bromoquinoline is treated with an excess of chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride, to introduce the sulfonyl chloride group at the 8-position of the quinoline ring.
Reaction Conditions: The reaction typically involves heating the quinoline derivative with chlorosulfonic acid at elevated temperatures. The addition of thionyl chloride can facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.
Advantages:
Directness: This is a one-step synthesis from the readily available 5-bromoquinoline.
Simplicity: The procedure is relatively simple to perform, involving the mixing and heating of the reagents.
Disadvantages:
Harsh Conditions: The use of strong acids like chlorosulfonic acid and high temperatures can lead to charring and the formation of undesired byproducts.
Regioselectivity: While the sulfonation of quinoline often favors the 8-position, there is a possibility of forming other isomers, which can complicate the purification process.
Safety: Chlorosulfonic acid is a highly corrosive and reactive substance, requiring careful handling.
Route 2: Sandmeyer-Type Reaction of 8-Amino-5-bromoquinoline
This multi-step approach involves the initial synthesis of 8-amino-5-bromoquinoline, followed by its conversion to the corresponding diazonium salt and subsequent reaction to form the sulfonyl chloride.
General Reaction Scheme:
Nitration: 5-Bromoquinoline is nitrated to introduce a nitro group at the 8-position, yielding 5-bromo-8-nitroquinoline.
Reduction: The nitro group of 5-bromo-8-nitroquinoline is then reduced to an amino group to form 8-amino-5-bromoquinoline.
Diazotization and Sulfonyl Chlorination (Sandmeyer Reaction): The 8-amino-5-bromoquinoline is converted to its diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield 5-bromoquinoline-8-sulfonyl chloride.
Reaction Conditions:
Nitration is typically carried out using a mixture of nitric and sulfuric acids.
Reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
The Sandmeyer reaction involves diazotization with sodium nitrite (B80452) in an acidic medium, followed by reaction with sulfur dioxide and a copper(I) or copper(II) salt. Modern variations of this reaction may utilize more stable and easier-to-handle sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex), which can improve the safety and practicality of the procedure. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org
Advantages:
High Regioselectivity: This route offers excellent control over the position of the sulfonyl chloride group, as it is directed by the position of the amino group.
Milder Conditions: The final Sandmeyer-type reaction can often be carried out under milder conditions compared to direct chlorosulfonation. nih.govorganic-chemistry.orgacs.org
Versatility: The intermediate 8-amino-5-bromoquinoline is a versatile building block for the synthesis of other 8-substituted quinoline derivatives.
Disadvantages:
Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling. However, modern in-situ generation methods have mitigated this risk to a large extent. nih.govacs.org
Comparative Summary Table
| Feature | Route 1: Direct Chlorosulfonation | Route 2: Sandmeyer-Type Reaction |
| Starting Material | 5-Bromoquinoline | 5-Bromoquinoline |
| Number of Steps | 1 | 3 or more |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride | Nitric acid, Sulfuric acid, Reducing agent (e.g., SnCl2), Sodium nitrite, SO2 or SO2 surrogate (e.g., DABSO), Copper salt |
| Reaction Conditions | Harsh (high temperature, strong acid) | Generally milder, especially in the final step with modern reagents nih.govorganic-chemistry.orgacs.org |
| Regioselectivity | Moderate to good | Excellent |
| Potential Yield | Variable, can be affected by side reactions | Can be high for each step, but overall yield may be lower due to multiple steps |
| Safety Concerns | Handling of highly corrosive chlorosulfonic acid | Handling of potentially unstable diazonium salts (mitigated by in-situ generation) nih.govacs.org |
| Scalability | Potentially challenging due to harsh conditions | Can be scalable, especially with modern, safer reagents nih.govacs.org |
Reactivity Profiles and Mechanistic Investigations of 5 Bromoquinoline 8 Sulfonyl Chloride
Reactivity of the Bromo-Substituent at the C5 Position
The carbon-bromine bond at the C5 position of the quinoline (B57606) ring is a key site for modification, primarily through transition metal-catalyzed cross-coupling reactions. ccspublishing.org.cn This functionality allows for the construction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity of the resulting derivatives.
The bromo-substituent is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com These reactions have become indispensable tools in modern organic synthesis. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the bromoquinoline with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is one of the most robust methods for forming new carbon-carbon bonds, enabling the synthesis of C5-aryl or C5-vinyl quinolines. researchgate.net
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the bromoquinoline with a primary or secondary amine. acs.org It provides a direct route to 5-aminoquinoline (B19350) derivatives, which are important pharmacophores.
Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields 5-alkynylquinolines.
Heck Coupling: This reaction introduces a C5-alkenyl substituent by coupling the bromoquinoline with an alkene.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenylquinoline derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-Morpholinylquinoline derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)quinoline derivative |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Styrylquinoline derivative |
While palladium is the most common catalyst, other transition metals can also be employed to functionalize the C5-bromo position. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-O, C-S, and C-N bonds, often under conditions complementary to palladium-catalyzed methods. Nickel catalysts are also increasingly used for cross-coupling reactions, sometimes offering different reactivity or being more cost-effective. Recent advances in photoredox catalysis have further expanded the scope of possible transformations at the aryl bromide site.
Chemoselectivity Challenges and Strategies in Dual Functionalization
The presence of two distinct electrophilic sites in 5-bromoquinoline-8-sulfonyl chloride introduces the challenge of chemoselectivity. Achieving selective functionalization at one site while leaving the other intact requires careful selection of reagents and reaction conditions.
The primary challenge arises from the overlapping reactivity profiles of the two functional groups. For instance, in a Buchwald-Hartwig amination, the amine nucleophile could potentially react with the sulfonyl chloride group to form a sulfonamide instead of coupling at the C5-bromo position. acs.org Similarly, organometallic reagents used in cross-coupling reactions might be basic enough to react with the sulfonyl chloride.
Strategies to address these chemoselectivity issues include:
Exploiting Differential Reactivity: The reaction of amines with sulfonyl chlorides is generally a fast, ionic process that can often be performed at low temperatures. In contrast, palladium-catalyzed cross-coupling reactions require an oxidative addition step and typically have higher activation energies, often requiring elevated temperatures. By performing the sulfonamide formation at or below room temperature, it is often possible to selectively functionalize the C8 position first.
Judicious Choice of Reagents: For a Suzuki coupling at the C5 position, using a mild, non-nucleophilic inorganic base (e.g., K₂CO₃ or Cs₂CO₃) minimizes the risk of a side reaction at the sulfonyl chloride center. In contrast, using a strongly nucleophilic amine as the base would likely lead to a mixture of products.
Sequential Functionalization: The most straightforward strategy is a stepwise approach. One position is reacted first, and the product is isolated and purified before proceeding with the functionalization of the second position. For example, one could first synthesize the desired sulfonamide and then subject this intermediate to a palladium-catalyzed cross-coupling reaction. This circumvents any chemoselectivity issues.
Catalyst and Ligand Control: In some cases, the choice of metal catalyst and ligand can influence the reaction's selectivity. Certain ligand systems might favor oxidative addition at the C-Br bond while showing minimal interaction with the sulfonyl chloride group.
By carefully considering these factors, chemists can harness the dual reactivity of 5-bromoquinoline-8-sulfonyl chloride to efficiently construct complex, highly functionalized quinoline-based molecules.
Investigating the Stability and Decomposition Pathways of 5-Bromoquinoline-8-sulfonyl chloride and its Analogues
The stability and decomposition of 5-bromoquinoline-8-sulfonyl chloride, a member of the heteroaromatic sulfonyl chloride family, are critical factors in its synthesis, storage, and application in various chemical transformations. While specific kinetic and mechanistic studies on 5-bromoquinoline-8-sulfonyl chloride are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from studies on analogous aromatic and heteroaromatic sulfonyl chlorides. The decomposition of these compounds is primarily dictated by the reactivity of the sulfonyl chloride group, which is susceptible to nucleophilic attack, particularly hydrolysis, and thermal degradation.
General Stability of Aromatic Sulfonyl Chlorides:
Aromatic sulfonyl chlorides are generally more reactive and exhibit lower thermal stability compared to their sulfonyl fluoride (B91410) counterparts. The primary pathway for the decomposition of sulfonyl chlorides in the presence of nucleophiles is through nucleophilic substitution at the sulfur atom.
Hydrolysis as a Primary Decomposition Pathway:
The most common decomposition pathway for aromatic sulfonyl chlorides is hydrolysis, which leads to the formation of the corresponding sulfonic acid. This reaction can proceed under neutral or alkaline conditions. rsc.org The mechanism of hydrolysis for aromatic sulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) process. rsc.orgnih.gov In this mechanism, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group.
The rate of hydrolysis is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the rate of hydrolysis. This substituent effect can be quantified and compared using kinetic data from analogous compounds, such as substituted benzenesulfonyl chlorides.
Interactive Table: Solvolysis of Substituted Benzenesulfonyl Chlorides
To illustrate the impact of substituents on the reactivity of aromatic sulfonyl chlorides, the following table presents the first-order rate constants for the solvolysis of various para-substituted benzenesulfonyl chlorides in water. This data, while not specific to 5-bromoquinoline-8-sulfonyl chloride, provides a valuable comparative framework for understanding its likely reactivity.
| Substituent (X) | Temperature (°C) | Solvent | First-Order Rate Constant (10⁻⁴ s⁻¹) |
| 4-MeO | 15 | H₂O | 23.89 |
| 4-Me | 15 | H₂O | 13.57 |
| 4-H | 15 | H₂O | 11.04 |
| 4-Br | 15 | H₂O | 7.447 |
| 4-NO₂ | 15 | H₂O | 9.373 |
| 3-NO₂ | 15 | H₂O | - |
Data sourced from studies on the solvolysis of benzenesulfonyl chlorides. cdnsciencepub.com
Stability of the Quinoline Ring System:
The quinoline ring system itself is a robust aromatic structure. The presence of a bromo substituent at the 5-position is expected to influence the electronic properties of the ring. Halogens are generally considered deactivating yet ortho-, para-directing in electrophilic aromatic substitution. In the context of the stability of the sulfonyl chloride group at the 8-position, the electronic effect of the bromo group at the 5-position would be a combination of its inductive electron-withdrawing effect and its resonance effect.
Potential Decomposition Pathways for 5-Bromoquinoline-8-sulfonyl chloride:
Based on the general reactivity of aromatic and heteroaromatic sulfonyl chlorides, the following decomposition pathways can be postulated for 5-bromoquinoline-8-sulfonyl chloride:
Hydrolysis: In the presence of water or atmospheric moisture, 5-bromoquinoline-8-sulfonyl chloride is expected to hydrolyze to 5-bromoquinoline-8-sulfonic acid. The rate of this hydrolysis will be influenced by factors such as temperature, pH, and the presence of catalysts.
Thermal Decomposition: At elevated temperatures, heteroaromatic sulfonyl chlorides can undergo thermal decomposition. This may involve the extrusion of sulfur dioxide (SO₂) to yield the corresponding chloro-substituted heteroarene. In the case of 5-bromoquinoline-8-sulfonyl chloride, this would lead to the formation of 5-bromo-8-chloroquinoline.
Reaction with other Nucleophiles: Besides water, other nucleophiles present in a reaction mixture or as impurities can also lead to the decomposition of 5-bromoquinoline-8-sulfonyl chloride, forming sulfonamides, sulfonates, or other derivatives.
Derivatization Strategies and Functionalization of 5 Bromoquinoline 8 Sulfonyl Chloride
Synthesis of Diverse 5-Bromoquinoline-8-sulfonamide Derivatives
The sulfonyl chloride functional group is readily converted into sulfonamides through reaction with primary or secondary amines. This reaction is one of the most common methods for synthesizing sulfonamides and proceeds reliably under standard conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.comnih.gov
The reaction between 5-Bromoquinoline-8-sulfonyl chloride and various primary and secondary amines provides a straightforward route to a library of novel sulfonamide derivatives. The most typical method involves the reaction between the sulfonyl chloride and the amine in the presence of an organic or inorganic base. cbijournal.com Bases such as triethylamine (B128534) and pyridine (B92270) are commonly employed in solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) to facilitate the reaction. cbijournal.commdpi.com
The scope of this reaction is broad, accommodating a wide range of amine substrates, including aliphatic, aromatic, and heterocyclic amines. The choice of the amine substrate directly influences the physicochemical properties of the resulting sulfonamide derivative. For instance, incorporating different amine-containing fragments can modulate factors such as solubility, lipophilicity, and hydrogen bonding capacity. This versatility is crucial for applications in medicinal chemistry and materials science, where fine-tuning of molecular properties is essential.
Table 1: Examples of 5-Bromoquinoline-8-sulfonamide Derivatives from Various Amines
| Amine Substrate | Resulting Sulfonamide Derivative |
|---|---|
| Ammonia | 5-Bromoquinoline-8-sulfonamide |
| Methylamine | N-Methyl-5-bromoquinoline-8-sulfonamide |
| Piperidine | 1-[(5-Bromoquinolin-8-yl)sulfonyl]piperidine |
| Aniline | N-Phenyl-5-bromoquinoline-8-sulfonamide |
This table is illustrative and based on general sulfonylation reactions.
While the synthesis of racemic or achiral sulfonamides is common, stereoselective derivatization can be achieved by employing chiral amines or utilizing chiral catalysts. The reaction of 5-Bromoquinoline-8-sulfonyl chloride with a chiral primary or secondary amine, such as (R)- or (S)-alpha-methylbenzylamine, would result in the formation of diastereomeric sulfonamides. These diastereomers could then potentially be separated using standard chromatographic techniques like column chromatography or chiral HPLC.
Alternatively, kinetic resolution of a racemic amine substrate could be achieved using the sulfonyl chloride in the presence of a chiral catalyst. In such a scenario, one enantiomer of the amine would react faster than the other, leading to an enantiomeric excess in the resulting sulfonamide product and the unreacted amine. While specific examples involving 5-Bromoquinoline-8-sulfonyl chloride are not prevalent in the literature, these established principles of asymmetric synthesis represent a viable strategy for accessing chiral sulfonamide derivatives from this scaffold.
Chemical Transformations at the Bromine-Substituted Quinoline (B57606) Ring
The bromine atom at the 5-position of the quinoline ring serves as a versatile handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C5-Br bond of the quinoline scaffold is a suitable substrate for such transformations. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is a widely used method for creating biaryl structures. researchgate.netuzh.ch Reacting 5-Bromoquinoline-8-sulfonyl chloride (or its sulfonamide derivatives) with various arylboronic acids in the presence of a palladium catalyst and a base can efficiently introduce a range of aryl and heteroaryl substituents at the 5-position. uzh.ch
Similarly, the Hartwig-Buchwald amination reaction can be used to form C-N bonds by coupling the bromoquinoline with primary or secondary amines, offering an alternative route to functionalized quinolines. ias.ac.in Other notable coupling reactions applicable to this system include the Sonogashira coupling (for introducing alkyne groups) and the Heck coupling (for introducing alkene groups). These reactions significantly expand the chemical space accessible from the parent compound.
Table 2: Examples of Palladium-Catalyzed Coupling Reactions at the C5-Position
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenylquinoline derivative |
| Hartwig-Buchwald | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(Phenylamino)quinoline derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)quinoline derivative |
This table presents typical conditions and product types for illustrative purposes.
Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into a highly reactive organometallic species. wikipedia.org This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. wikipedia.orgmdpi.com
This reaction converts the electrophilic C5 carbon of 5-bromoquinoline (B189535) into a potent nucleophile, the 5-lithioquinoline derivative. This intermediate is generally not isolated but is immediately "quenched" by adding an electrophile to the reaction mixture. This two-step sequence allows for the introduction of a wide variety of functional groups that are not accessible via cross-coupling methods. The choice of electrophile determines the final substituent at the 5-position.
Table 3: Functionalization via Halogen-Metal Exchange and Electrophilic Quenching
| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group at C5 |
|---|---|---|
| n-BuLi | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| n-BuLi | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| n-BuLi | Acetone | 2-Hydroxyprop-2-yl group |
| n-BuLi | Iodine (I₂) | Iodo group (-I) |
This table illustrates the versatility of the halogen-metal exchange reaction for introducing diverse functional groups.
Advanced Applications in Organic Synthesis and Chemical Biology Scaffold Design
Utilization as a Versatile Intermediate in Multi-Step Organic Syntheses
The chemical structure of 5-Bromoquinoline-8-sulfonyl chloride is distinguished by two primary reactive sites: the sulfonyl chloride group at the C8 position and the bromo group at the C5 position. This duality allows for orthogonal chemical modifications, making it a highly adaptable intermediate for elaborate synthetic pathways.
The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles. Its reaction with primary and secondary amines is a cornerstone for the synthesis of quinoline-sulfonamides, a scaffold prevalent in medicinal chemistry. nih.govnih.govresearchgate.net Similarly, reactions with alcohols and phenols yield the corresponding sulfonate esters.
Concurrently, the bromine atom at the C5 position is amenable to a host of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings enable the formation of new carbon-carbon bonds, allowing for the introduction of aryl, alkyl, vinyl, or alkynyl substituents. This functionalization is crucial for modulating the steric and electronic properties of the final molecule. The ability to perform these transformations sequentially provides chemists with a powerful tool for the systematic construction of complex, functionalized quinoline (B57606) derivatives.
Strategic Design and Construction of Complex Quinoline-Based Scaffolds
The quinoline core is a "privileged scaffold" in drug discovery, and 5-Bromoquinoline-8-sulfonyl chloride serves as an excellent starting point for creating novel and complex quinoline-based structures. frontiersin.org Its pre-functionalized nature at both the C5 and C8 positions allows for controlled and predictable diversification.
The synthesis of quinoline-sulfonamide hybrids is a direct and high-yielding application of 5-Bromoquinoline-8-sulfonyl chloride. nih.govresearchgate.net The reaction of the C8-sulfonyl chloride group with a diverse panel of amines generates extensive libraries of N-substituted quinoline-8-sulfonamides. nih.govnih.gov This approach is fundamental to combinatorial chemistry and high-throughput screening efforts, where structural diversity is key to identifying new biologically active agents.
The bromine atom at the C5 position can be retained as a site for late-stage functionalization, further expanding the chemical space accessible from a single intermediate. This strategy allows for the creation of targeted libraries where the sulfonamide portion can be optimized for binding to a biological target, while the C5 substituent can be modified to fine-tune properties like solubility, cell permeability, or metabolic stability. Several research efforts have focused on designing and synthesizing these hybrid molecules to explore their therapeutic potential, including as anticancer and antimicrobial agents. nih.govnih.govmdpi.com
Table 1: Examples of Quinoline-Sulfonamide Scaffolds from 5-Bromoquinoline-8-sulfonyl chloride This table is interactive and can be sorted by clicking on the column headers.
| Amine Reactant | Resulting Sulfonamide Scaffold | Potential Applications |
|---|---|---|
| Piperidine | 5-Bromo-8-(piperidin-1-ylsulfonyl)quinoline | Anticancer Agents researchgate.net |
| Propargylamine | N-propargyl-5-bromoquinoline-8-sulfonamide | Pyruvate (B1213749) Kinase M2 Inhibitors nih.gov |
| Various Aryl Amines | N-aryl-5-bromoquinoline-8-sulfonamides | General Medicinal Chemistry nih.gov |
The quinoline-5,8-dione core is a key pharmacophore found in several natural products with potent antitumor and antibiotic properties, such as streptonigrin (B15502) and lavendamycin. bsu.edu 5-Bromoquinoline-8-sulfonyl chloride can serve as a strategic precursor for the synthesis of these important systems. A plausible synthetic route involves the conversion of the 8-sulfonyl chloride group into an 8-hydroxy group. This transformation can be achieved through hydrolysis to the corresponding sulfonic acid, followed by a base-mediated nucleophilic substitution.
The resulting 5-bromo-8-hydroxyquinoline is a direct precursor for the quinone system. Oxidation of 8-hydroxyquinolines, for instance through photo-oxidation, can yield the desired quinoline-5,8-diones in high yields. google.com This synthetic utility underscores the role of the sulfonyl chloride group as a versatile handle that can be converted into other crucial functional groups, thereby expanding the synthetic potential of the parent molecule.
Enabling Site-Specific Functionalization of Quinoline Heterocycles
The substituents on the 5-Bromoquinoline-8-sulfonyl chloride ring not only serve as points for direct modification but can also influence the reactivity of other positions on the quinoline nucleus, enabling site-specific functionalization.
A significant challenge in organic synthesis is the selective functionalization of C-H bonds at positions remote from existing functional groups. rsc.org Research has demonstrated that groups at the C8 position of the quinoline ring can act as directing groups to facilitate reactions at the C5 position. nus.edu.sgrsc.org While many of these methodologies employ an 8-amido directing group, the 8-sulfonyl chloride is the direct precursor to the 8-sulfonamide functionality.
By reacting 5-Bromoquinoline-8-sulfonyl chloride with an appropriate amine, a C8-sulfonamide is installed. This sulfonamide can then participate in directing transition-metal-catalyzed C-H functionalization reactions. For example, copper- and ruthenium-catalyzed systems have been developed for the highly regioselective sulfonylation, amination, and halogenation of the C5-H bond, directed by a C8-amido or related group. nus.edu.sgrsc.orgresearchgate.net This principle highlights the utility of the 8-sulfonyl chloride moiety as an entry point for installing directing groups that enable precise, remote modifications of the quinoline scaffold.
Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into complex, three-dimensional structures, which are of high value in medicinal chemistry. acs.orgresearchgate.netscinito.ai The quinoline ring system, being electron-deficient, is susceptible to nucleophilic attack, but this reactivity can be significantly enhanced by the presence of electron-withdrawing groups.
Both the C5-bromo and C8-sulfonyl chloride groups on the 5-Bromoquinoline-8-sulfonyl chloride scaffold are strongly electron-withdrawing. Their presence activates the quinoline nucleus towards nucleophilic dearomatization. nih.govacs.org This process typically involves the addition of a nucleophile to the C2 or C4 position, breaking the aromaticity and leading to the formation of partially saturated dihydro- or tetrahydroquinoline derivatives. nih.govnih.gov These novel core structures can be further functionalized, providing access to complex molecular skeletons that are otherwise difficult to synthesize. acs.orgnih.gov The combination of dearomatization with subsequent transformations allows for a rapid increase in molecular complexity, starting from a relatively simple precursor. nih.gov
Future Directions and Emerging Research Avenues for 5 Bromoquinoline 8 Sulfonyl Chloride
Development of Sustainable and Green Synthetic Protocols
The chemical industry's increasing focus on sustainability is driving the development of green synthetic methodologies for important building blocks like 5-bromoquinoline-8-sulfonyl chloride. nih.govresearchgate.net Traditional synthetic routes often involve harsh reagents and generate significant waste. nih.gov Future research will prioritize the development of eco-friendly protocols that minimize environmental impact while maximizing efficiency.
Key areas of exploration in the green synthesis of quinoline (B57606) derivatives, which can be extrapolated to 5-bromoquinoline-8-sulfonyl chloride, include:
Catalytic Systems: The use of nanocatalysts and magnetic nanoparticles is gaining traction for the synthesis of quinoline derivatives, offering high efficiency and catalyst recyclability. acs.orgresearchgate.net
Alternative Solvents: A shift towards greener solvents like water and ethanol, or even solvent-free conditions, is anticipated to reduce the reliance on hazardous organic solvents. researchgate.netnih.gov
Energy-Efficient Methods: Microwave-assisted and ultrasonic irradiation techniques are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov
Atom Economy: Multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single step with high atom economy are a promising avenue for the efficient synthesis of functionalized quinolines. rsc.org
These green chemistry approaches will not only make the production of 5-bromoquinoline-8-sulfonyl chloride more environmentally friendly but also potentially more cost-effective and scalable.
Discovery of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of the 5-bromoquinoline-8-sulfonyl chloride scaffold offers a fertile ground for discovering novel chemical transformations. The presence of both a bromo and a sulfonyl chloride group provides multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives.
Future research is expected to focus on:
Cross-Coupling Reactions: The bromo substituent at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other functional groups to expand the chemical space of accessible derivatives.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the synthesis of a wide array of sulfonamides and sulfonate esters with potential biological activities. iupac.org
C-H Functionalization: Direct C-H activation and functionalization of the quinoline core is a rapidly developing field that could offer new strategies for modifying the scaffold with high atom and step economy.
Photocatalysis: Visible-light-induced reactions represent a mild and sustainable approach to forge new bonds and could be employed to discover novel transformations of 5-bromoquinoline-8-sulfonyl chloride.
The exploration of these reactivity patterns will undoubtedly lead to the synthesis of novel compounds with unique properties and potential applications.
Integration into High-Throughput Synthesis and Chemical Biology Platforms
High-throughput synthesis (HTS) and chemical biology are powerful tools for the rapid discovery of new bioactive molecules. The modular nature of 5-bromoquinoline-8-sulfonyl chloride makes it an excellent candidate for inclusion in HTS campaigns.
Future directions in this area include:
Combinatorial Chemistry: The reactivity of the sulfonyl chloride group with a wide range of amines and alcohols allows for the parallel synthesis of large libraries of sulfonamide and sulfonate ester derivatives. These libraries can then be screened for biological activity against various targets.
Fragment-Based Drug Discovery: The 5-bromoquinoline (B189535) core can serve as a valuable fragment for fragment-based drug discovery approaches, where small, low-complexity molecules are screened for binding to a biological target.
Chemical Probe Development: The ability to readily introduce different functional groups onto the scaffold makes it suitable for the development of chemical probes to study biological processes. These probes can be designed to be fluorescent, photoreactive, or to carry affinity tags for target identification. nih.govcrimsonpublishers.com
The integration of 5-bromoquinoline-8-sulfonyl chloride into these platforms will accelerate the identification of new lead compounds for drug discovery and provide valuable tools for chemical biology research.
Advanced Scaffold Design for Functional Materials and Chemical Probes
The unique electronic and photophysical properties of the quinoline scaffold make it an attractive platform for the design of functional materials and chemical probes. frontiersin.org The presence of the bromo and sulfonyl chloride substituents on 5-bromoquinoline-8-sulfonyl chloride provides opportunities to fine-tune these properties and introduce new functionalities.
Emerging research avenues in this domain include:
Fluorescent Probes: Quinoline derivatives are known to exhibit interesting fluorescence properties. crimsonpublishers.com By strategically modifying the 5-bromoquinoline-8-sulfonyl chloride scaffold, it is possible to develop novel fluorescent probes for sensing ions, small molecules, and biomolecules, as well as for bioimaging applications. crimsonpublishers.comnih.gov
Organic Electronics: The extended π-system of the quinoline ring suggests potential applications in organic electronics. Derivatives of 5-bromoquinoline-8-sulfonyl chloride could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Functional Polymers: The reactive sulfonyl chloride group can be used to incorporate the 5-bromoquinoline moiety into polymer backbones or as pendant groups, leading to the development of new functional polymers with tailored optical, electronic, or sensory properties.
The rational design of advanced scaffolds based on 5-bromoquinoline-8-sulfonyl chloride holds the promise of creating novel materials and probes with a wide range of applications in materials science, diagnostics, and beyond.
Q & A
Q. Key factors affecting yield :
- Stoichiometry : Excess sulfonylation reagents may lead to over-sulfonation.
- Solvent polarity : Polar aprotic solvents enhance electrophilic substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.
Basic: What safety protocols are essential for handling 5-bromoquinoline-8-sulfonyl chloride?
Answer:
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .
- Ventilation : Use a fume hood to prevent inhalation of volatile byproducts (e.g., HCl gas during sulfonylation).
- First-aid measures :
- Skin contact: Immediate washing with soap and water .
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
- Storage : Store in airtight containers at 2–8°C, away from moisture and bases .
Advanced: How can researchers optimize the stability of 5-bromoquinoline-8-sulfonyl chloride in aqueous environments?
Answer:
The sulfonyl chloride group is hydrolytically sensitive. Mitigation strategies include:
- Solvent choice : Use anhydrous solvents (e.g., dry DMF or THF) for reactions.
- Low-temperature storage : Freeze aliquots at -20°C to slow hydrolysis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture .
- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to absorb trace water.
Advanced: What analytical techniques are critical for characterizing 5-bromoquinoline-8-sulfonyl chloride and confirming purity?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak).
- Elemental analysis : Ensure stoichiometric agreement with C₉H₅BrClNO₂S.
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% by area) .
Basic: How do the bromine and sulfonyl chloride substituents influence the compound’s reactivity?
Answer:
- Bromine (C5) : Acts as an electron-withdrawing group, directing electrophilic substitution to the 8-position. It also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- Sulfonyl chloride (C8) : Highly electrophilic, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides) .
Advanced: How can researchers address low yields in sulfonamide synthesis using this reagent?
Answer:
Common issues and solutions:
- Byproduct formation : Use scavengers (e.g., triethylamine) to neutralize HCl, preventing side reactions .
- Incomplete reaction : Increase reaction time (12–24 hours) or temperature (room temperature) if moisture is controlled.
- Purification challenges : Employ gradient elution in chromatography or recrystallization (ethyl acetate/hexane) .
Advanced: What are the applications of 5-bromoquinoline-8-sulfonyl chloride in medicinal chemistry?
Answer:
- Enzyme inhibitors : The sulfonamide derivatives target serine proteases (e.g., thrombin) due to their electrophilic sulfonyl group .
- Antimicrobial agents : Hybrid molecules incorporating quinoline and sulfonamide moieties show activity against resistant bacterial strains .
- PET radiotracers : Bromine allows isotopic substitution (e.g., ⁷⁶Br) for imaging applications .
Advanced: How to resolve contradictions in reported biological activity data for derivatives?
Answer:
- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) .
- Structural analogs : Compare substitution patterns; minor changes (e.g., bromine vs. fluorine) significantly alter bioactivity .
- Computational modeling : Use docking studies to rationalize activity differences based on steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
